
4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a chemical compound with the molecular formula C8H16N2O3S It is known for its unique structure, which includes a thietan ring with a dioxido group and an amino butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-aminobutanoic acid with a thietan derivative in the presence of oxidizing agents to introduce the dioxido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group or other parts of the molecule.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antidiabetic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-Amino-N-(1,1-dioxidotetrahydrothien-3-yl)butanamide
- 4-Amino-N-(1,1-dioxido-2,3-dihydrothietan-3-yl)butanamide
Uniqueness
4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific structural features, such as the dioxido group on the thietan ring and the amino butanamide chain
属性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
4-amino-N-(1,1-dioxothietan-3-yl)butanamide |
InChI |
InChI=1S/C7H14N2O3S/c8-3-1-2-7(10)9-6-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10) |
InChI 键 |
MLHZNOMDUCSCFB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)NC(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
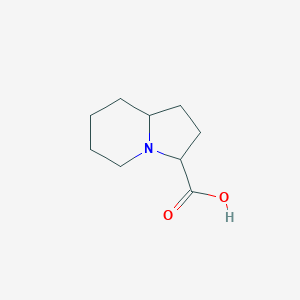
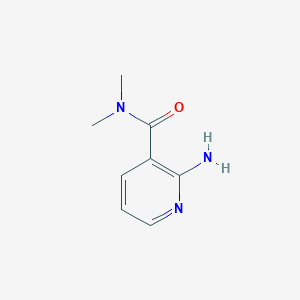
![N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide](/img/structure/B13008172.png)
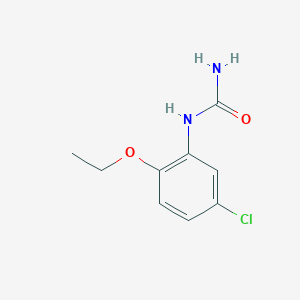
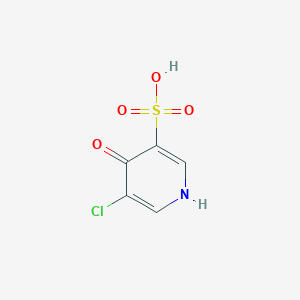
![5-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13008192.png)
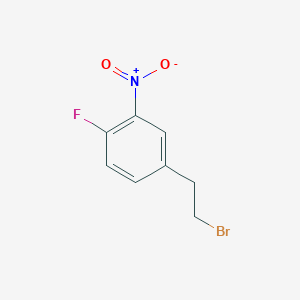

![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)
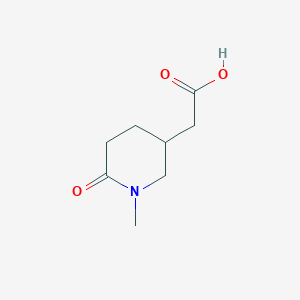


![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)
